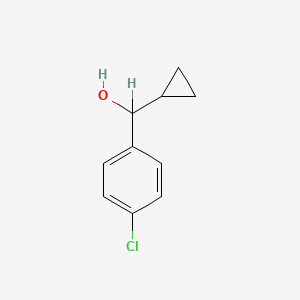

(4-Chlorophenyl)(cyclopropyl)methanol

Description

Contextualization within the Field of Cyclopropylcarbinol Chemistry

Cyclopropylcarbinols, characterized by a hydroxyl group attached to a carbon adjacent to a cyclopropane (B1198618) ring, are a well-studied class of compounds in organic chemistry. Their significance stems from the unique reactivity imparted by the three-membered ring. The inherent ring strain of cyclopropane facilitates a variety of rearrangement reactions, often proceeding through cyclopropylcarbinyl cation intermediates. These cations are non-classical, exhibiting delocalized positive charge, and can lead to ring-opened products such as homoallylic alcohols or cyclobutanol (B46151) derivatives. rsc.org

The reactivity of cyclopropylcarbinols is highly dependent on the substituents attached to the carbinol carbon. In the case of (4-Chlorophenyl)(cyclopropyl)methanol, the presence of both an aryl (4-chlorophenyl) and a cyclopropyl (B3062369) group at the secondary alcohol position creates a substrate primed for synthetically useful transformations. rsc.org For instance, gold-catalyzed rearrangements of similar cyclopropyl carbinols have been used to synthesize various nitrogen-containing heterocyclic ring systems. nih.gov The specific nature of these substituents dictates the stability of cationic intermediates and can influence the chemoselectivity of subsequent reactions, making it a subject of detailed mechanistic investigation. nih.gov

Significance of the 4-Chlorophenyl Moiety in Organic Synthesis

The 4-chlorophenyl group is a common structural motif in organic synthesis and medicinal chemistry, valued for both its electronic and steric properties. The chlorine atom at the para position exerts a significant influence on the electronic nature of the phenyl ring. It is an electron-withdrawing group through induction, which can affect the reactivity of adjacent functional groups. This electronic perturbation can influence reaction rates and the stability of intermediates formed during a reaction.

Furthermore, the 4-chlorophenyl moiety is a key building block in the synthesis of numerous compounds, including pharmaceuticals and agrochemicals. nih.govasianpubs.org For example, it is a component of intermediates used to synthesize cetirizine, a well-known antihistamine. asianpubs.org The carbon-chlorine bond also provides a synthetic handle for further molecular elaboration through various cross-coupling reactions, allowing for the construction of more complex molecular frameworks. Its presence can also impact the pharmacological profile of a molecule. acs.org

Overview of Research Directions and Scope

Academic research on this compound and related structures generally focuses on a few key areas. A primary direction is its use as a synthetic intermediate. The compound can be oxidized to form the corresponding ketone, 4-chlorophenyl cyclopropyl ketone, which is a valuable precursor for other molecules. google.com

A significant portion of the research involves studying the characteristic rearrangement reactions of the cyclopropylcarbinol system. nih.govchemicalbook.com These studies explore how reaction conditions (e.g., acid catalysts, temperature) can be tuned to selectively yield different products, such as ring-opened isomers or products of substitution. This fundamental research is crucial for developing new synthetic methodologies. For example, the rearrangement of cyclopropyl carbinols can be a key step in the synthesis of complex benzo-fused nitrogen rings. nih.govchemicalbook.com

The synthesis of this compound itself is also a subject of study, often involving the addition of a cyclopropyl organometallic reagent (like a Grignard reagent) to 4-chlorobenzaldehyde (B46862). The efficiency and scalability of such synthetic routes are important considerations for its practical application.

Below is a data table summarizing key aspects of the compound and its related chemistry.

| Feature | Description |

| Compound Class | Secondary Alcohol, Cyclopropylcarbinol |

| Key Functional Groups | Hydroxyl (-OH), Cyclopropyl, 4-Chlorophenyl |

| Primary Reactivity | Subject to cyclopropylcarbinyl rearrangements, oxidation to ketone |

| Synthetic Precursors | 4-Chlorobenzaldehyde, Cyclopropylmagnesium bromide |

| Potential Products | 4-Chlorophenyl cyclopropyl ketone, Homoallylic alcohols |

| Area of Interest | Synthetic methodology, Mechanistic studies, Intermediate for complex molecules |

Structure

3D Structure

Properties

IUPAC Name |

(4-chlorophenyl)-cyclopropylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c11-9-5-3-8(4-6-9)10(12)7-1-2-7/h3-7,10,12H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLKPSDBTSRWVOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2=CC=C(C=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30939556 | |

| Record name | (4-Chlorophenyl)(cyclopropyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30939556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18228-43-8 | |

| Record name | 4-Chloro-α-cyclopropylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18228-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-alpha-cyclopropylbenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018228438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-Chlorophenyl)(cyclopropyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30939556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-α-cyclopropylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.264 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Chlorophenyl Cyclopropyl Methanol

Chiral Synthesis Approaches

The creation of a specific stereoisomer (enantiomer) of (4-Chlorophenyl)(cyclopropyl)methanol is crucial for its application in chiral environments, such as in the development of pharmaceuticals. Both chemical and biocatalytic methods have been explored to achieve high enantioselectivity.

Enantioselective Preparation through Chemical Methods

The enantioselective chemical synthesis of chiral alcohols is often achieved through the asymmetric reduction of a prochiral ketone precursor, in this case, 4-chlorophenyl cyclopropyl (B3062369) ketone. One of the most prominent methods for this transformation is the Corey-Bakshi-Shibata (CBS) reduction. This method employs a chiral oxazaborolidine catalyst in conjunction with a stoichiometric reducing agent like borane (B79455) (BH3) or catecholborane. The catalyst forms a complex with the borane, which then coordinates to the ketone. The chiral environment of the catalyst directs the hydride delivery to one face of the carbonyl group, leading to the preferential formation of one enantiomer of the alcohol. The enantioselectivity of the CBS reduction is influenced by the structure of the catalyst, the solvent, and the temperature of the reaction.

Another significant approach involves transfer hydrogenation, often catalyzed by transition metal complexes. Chiral ligands, typically based on diamines or amino alcohols, are used to create a chiral environment around a metal center (commonly ruthenium, rhodium, or iridium). In the presence of a hydrogen donor, such as isopropanol (B130326) or formic acid, the catalyst facilitates the enantioselective transfer of hydrogen to the ketone. The steric and electronic properties of the chiral ligand are critical in determining the efficiency and enantioselectivity of the reduction.

Biocatalytic Enantioselective Synthesis

Biocatalysis has emerged as a powerful and environmentally benign alternative for the synthesis of enantiopure alcohols. This approach utilizes whole microbial cells or isolated enzymes (ketoreductases or alcohol dehydrogenases) to catalyze the asymmetric reduction of the corresponding ketone. These biocatalysts often exhibit exquisite stereoselectivity, yielding products with very high enantiomeric excess (ee).

For the synthesis of (S)-(4-Chlorophenyl)(cyclopropyl)methanol, various microorganisms have been investigated. For instance, whole cells of Lactobacillus paracasei and Candida zeylanoides have been shown to effectively reduce prochiral ketones to their corresponding chiral carbinols with high conversion and enantioselectivity. In a typical biotransformation, the ketone substrate is incubated with a culture of the microorganism, which provides the necessary enzymes and cofactors for the reduction. The reaction conditions, including pH, temperature, and substrate concentration, are optimized to maximize the yield and enantioselectivity.

| Biocatalyst | Substrate | Product | Enantiomeric Excess (ee) | Yield |

| Lactobacillus paracasei BD101 | (4-chlorophenyl)(phenyl)methanone | (S)-(4-chlorophenyl)(phenyl)methanol | >99% | 97% |

| Candida zeylanoides P1 | Biaryl ketones | (S)-Biaryl carbinols | >99% | Excellent |

| Recombinant E. coli | (4-chlorophenyl)-(pyridin-2-yl) methanone | S-(4-chlorophenyl)-(pyridin-2-yl) methanol (B129727) | >99% | 99.6% |

Diastereoselective Synthesis of Cyclopropylcarbinols

When a cyclopropyl group is introduced to a carbonyl compound that already contains a chiral center, or when a new chiral center is formed in a molecule with an existing one, the formation of diastereomers is possible. The control of this diastereoselectivity is a key challenge in synthesis.

Influence of Organometallic Species on Diastereoselectivity

The addition of organometallic reagents, such as Grignard reagents or organolithium compounds, to carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. The diastereoselectivity of such additions to α-chiral aldehydes or ketones is often described by Cram's rule or its modifications (Felkin-Anh model).

In the context of synthesizing this compound, if a chiral center were present elsewhere in the molecule, the addition of a cyclopropyl organometallic reagent to the 4-chlorobenzoyl group would be influenced by the steric and electronic nature of the existing chiral center. The incoming nucleophile will preferentially attack from the less hindered face of the carbonyl, leading to one diastereomer in excess. The choice of the metal in the organometallic reagent (e.g., Mg, Li, Cu) and the presence of chelating groups can significantly influence the transition state geometry and, consequently, the diastereomeric ratio of the product.

Diastereoselective Reduction Strategies

The diastereoselective reduction of a ketone containing a nearby chiral center can be achieved by careful selection of the reducing agent. For instance, in the reduction of an α-chiral ketone, reagents like sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) can exhibit different levels of diastereoselectivity based on their steric bulk and reaction mechanism.

For a substrate like a chiral α-substituted cyclopropyl ketone, the stereochemical outcome of the reduction to the corresponding cyclopropylcarbinol is dictated by the directing effect of the existing stereocenter. Bulky reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), tend to attack from the less sterically hindered face of the carbonyl group, leading to a high degree of diastereoselectivity. Conversely, smaller reducing agents might show lower selectivity. The choice of solvent and temperature also plays a crucial role in controlling the diastereomeric outcome of the reduction.

Precursor-Based Synthetic Routes

The synthesis of this compound can be approached from readily available starting materials through two primary precursor-based routes.

The first and most direct route involves the nucleophilic addition of a cyclopropyl organometallic reagent to 4-chlorobenzaldehyde (B46862). Typically, cyclopropylmagnesium bromide, a Grignard reagent, is prepared from cyclopropyl bromide and magnesium metal. This reagent is then reacted with 4-chlorobenzaldehyde in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). The reaction proceeds via a nucleophilic attack of the cyclopropyl anion equivalent on the electrophilic carbonyl carbon of the aldehyde. Subsequent acidic workup protonates the resulting alkoxide to yield the target alcohol, this compound.

An alternative and equally important route starts from 4-chlorophenyl cyclopropyl ketone. This ketone can be synthesized via the Friedel-Crafts acylation of chlorobenzene (B131634) with cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The subsequent reduction of the ketone to the desired secondary alcohol can be accomplished using a variety of reducing agents. For a non-stereoselective reduction, common reagents like sodium borohydride in an alcoholic solvent or lithium aluminum hydride in an ethereal solvent are effective. This route is particularly advantageous when a chiral reduction is desired, as discussed in the chiral synthesis section, allowing for the preparation of enantioenriched this compound.

| Precursor 1 | Precursor 2 | Reagents | Product |

| 4-chlorobenzaldehyde | Cyclopropylmagnesium bromide | Diethyl ether or THF, followed by acidic workup | This compound |

| 4-chlorophenyl cyclopropyl ketone | Sodium borohydride or Lithium aluminum hydride | Methanol or Diethyl ether | This compound |

Synthesis from 4-Chlorophenyl Cyclopropyl Ketone

A primary and direct method for synthesizing this compound is through the reduction of its corresponding ketone, 4-Chlorophenyl cyclopropyl ketone. This transformation involves the conversion of a carbonyl group into a hydroxyl group by the addition of a hydride agent.

Commonly employed reducing agents for this purpose include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). nbinno.com The reaction is typically carried out in a suitable alcoholic solvent, such as methanol or ethanol, when using sodium borohydride. The ketone is dissolved in the solvent, and the reducing agent is added portion-wise, often at a controlled temperature to manage the exothermic reaction. The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC). Upon completion, a workup procedure involving acidification and extraction isolates the desired alcohol product. This method is widely used due to its efficiency and the high yields of the resulting this compound. nbinno.com

| Reagent/Condition | Role/Purpose |

| 4-Chlorophenyl cyclopropyl ketone | Starting material (precursor) |

| Sodium Borohydride (NaBH₄) | Reducing agent |

| Methanol/Ethanol | Solvent |

| Acidic Workup | Neutralization and product isolation |

Utilization of Halogenated Benzaldehydes and Cyclopropyl Reagents

An alternative synthetic approach involves the construction of the carbon skeleton through a Grignard reaction. libretexts.org This method utilizes a halogenated benzaldehyde, specifically 4-chlorobenzaldehyde, and a cyclopropyl Grignard reagent, such as cyclopropylmagnesium bromide. chegg.com The Grignard reagent is a potent nucleophile that attacks the electrophilic carbonyl carbon of the aldehyde. chemistryconnected.com

The reaction must be conducted under anhydrous (dry) conditions, as Grignard reagents are highly reactive towards protic solvents like water. libretexts.orgchegg.com Typically, anhydrous diethyl ether or tetrahydrofuran (THF) is used as the solvent. chegg.comgoogle.com The 4-chlorobenzaldehyde, dissolved in the anhydrous solvent, is added slowly to the prepared Grignard reagent solution at a reduced temperature to control the reaction rate. chegg.comyoutube.com After the addition is complete, the reaction mixture is allowed to warm to room temperature. The intermediate magnesium alkoxide is then hydrolyzed by the addition of a weak acid, such as aqueous ammonium (B1175870) chloride, to yield the final product, this compound.

| Reactant/Reagent | Role/Purpose |

| 4-Chlorobenzaldehyde | Electrophilic starting material |

| Cyclopropylmagnesium Bromide | Nucleophilic cyclopropyl source (Grignard reagent) |

| Anhydrous Diethyl Ether/THF | Aprotic solvent |

| Aqueous Acid (e.g., H₂SO₄, HCl) | Workup to protonate the alkoxide intermediate |

Exploration of Phosphonate-Based Condensation Reactions for Related Ketones

While not a direct synthesis of this compound, phosphonate-based reactions are crucial for synthesizing the precursor ketone, 4-chlorophenyl cyclopropyl ketone. The Horner-Wadsworth-Emmons (HWE) reaction, for instance, is a widely used method for forming carbon-carbon double bonds and can be adapted for the synthesis of ketones.

In this context, a multi-step process can be envisioned. One possible route involves the reaction of an appropriate phosphonate (B1237965) ylide with 4-chlorobenzaldehyde to form an α,β-unsaturated intermediate. This intermediate can then undergo a cyclopropanation reaction to yield the desired 4-chlorophenyl cyclopropyl ketone. Subsequent reduction of this ketone, as described in section 2.3.1, would then produce this compound.

Another approach involves the direct synthesis of β-ketophosphonates which are key intermediates for obtaining new prostaglandin (B15479496) analogues. nih.gov The synthesis of these β-ketophosphonates can be achieved by reacting dimethyl methanephosphonate with ester groups of suitable intermediates. nih.gov While the direct application to 4-chlorophenyl cyclopropyl ketone synthesis from readily available literature is not explicitly detailed, the principles of phosphonate chemistry provide a versatile platform for constructing such ketone precursors. researchgate.net

| Reaction Type | Description | Relevance |

| Horner-Wadsworth-Emmons | Reaction of a stabilized phosphonate carbanion with an aldehyde or ketone to form an alkene. | Can be used to create an unsaturated precursor for cyclopropanation to form the ketone. |

| Michael-initiated ring closure (MIRC) | A method for cyclopropane (B1198618) synthesis involving α,β-unsaturated ketones. researchgate.net | A potential method to form the cyclopropyl ring on a suitable precursor. researchgate.net |

Chemical Reactivity and Transformations of 4 Chlorophenyl Cyclopropyl Methanol

Reactions Involving the Hydroxyl Group

The secondary hydroxyl group is a primary site for chemical modification, enabling derivatization through reactions like esterification and etherification, as well as oxidation to the corresponding ketone or reduction from the same.

Derivatization Reactions (e.g., Esterification, Etherification)

The hydroxyl group of (4-Chlorophenyl)(cyclopropyl)methanol can be readily converted into esters and ethers through standard synthetic protocols. These reactions are fundamental for modifying the molecule's polarity, steric bulk, and potential biological activity.

Esterification: This transformation involves reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride, typically in the presence of an acid or base catalyst. For instance, Fischer esterification can be achieved by reacting the alcohol with a carboxylic acid under acidic conditions. A more reactive approach involves using an acyl chloride in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct.

Etherification: The formation of an ether from the alcohol can be accomplished through various methods. The Williamson ether synthesis, for example, would involve deprotonating the alcohol with a strong base (like sodium hydride) to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Alternatively, chemoselective methods have been developed for the etherification of benzylic alcohols. One such method uses 2,4,6-trichloro-1,3,5-triazine (TCT) and a catalyst like dimethyl sulfoxide (B87167) (DMSO) in methanol (B129727) or ethanol, which can selectively target benzylic hydroxyls over other types of alcohols. nih.gov This process is believed to proceed through a carbocation intermediate. nih.gov

| Reaction Type | Reagents | Product Class |

|---|---|---|

| Esterification (Fischer) | Carboxylic Acid (R-COOH), Acid Catalyst (e.g., H₂SO₄) | Ester |

| Esterification | Acyl Chloride (R-COCl), Base (e.g., Pyridine) | Ester |

| Etherification (Williamson) | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | Ether |

| Chemoselective Etherification | TCT, DMSO, Alcohol (e.g., Methanol) | Methyl Ether |

Oxidation and Reduction Pathways

The interconversion between this compound and its corresponding ketone, (4-chlorophenyl)(cyclopropyl)methanone, represents a key redox pathway.

Oxidation: The secondary alcohol can be oxidized to the ketone using a variety of standard oxidizing agents, such as chromic acid (H₂CrO₄), pyridinium (B92312) chlorochromate (PCC), or under milder conditions like the Swern or Dess-Martin periodinane oxidations. Biocatalytic methods have also been shown to be effective for the oxidation of structurally similar compounds. For example, the microorganism Nocardia corallina B-276 has been used for the oxidative kinetic resolution of (±)-4-(chlorophenyl)phenylmethanol, where the (S)-enantiomer is selectively oxidized to 4-chlorobenzophenone. organic-chemistry.orgmdpi.com Similarly, the enzyme chloroperoxidase can catalyze the enantioselective oxidation of cyclopropylmethanols to their corresponding aldehydes, demonstrating the enzymatic potential for oxidizing this structural motif. researchgate.net

Reduction: The reverse reaction, the reduction of (4-chlorophenyl)(cyclopropyl)methanone to form this compound, is a common synthetic transformation. This can be achieved using hydride reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). youtube.com Catalytic hydrogenation, employing catalysts such as Raney Nickel or palladium on carbon under a hydrogen atmosphere, is another effective method for this reduction. taylorandfrancis.com

| Transformation | Reagents/Catalysts | Product |

|---|---|---|

| Oxidation | PCC, Chromic Acid, Swern Oxidation, Dess-Martin Periodinane | (4-chlorophenyl)(cyclopropyl)methanone |

| Biocatalytic Oxidation | Nocardia corallina B-276, Chloroperoxidase (on analogues) | (4-chlorophenyl)(cyclopropyl)methanone |

| Reduction | NaBH₄, LiAlH₄, Catalytic Hydrogenation (e.g., Raney Ni, H₂) | This compound |

Reactivity of the Cyclopropyl (B3062369) Ring

The high ring strain of the cyclopropane (B1198618) ring makes the cyclopropylcarbinol system susceptible to unique rearrangement and substitution reactions that are not observed in unstrained systems.

Ring-Opening Reactions in Cyclopropylcarbinol Derivatives

The cyclopropylcarbinyl system is well-known for undergoing ring-opening reactions, driven by the release of the approximately 27 kcal/mol of strain energy inherent in the three-membered ring. These reactions can be initiated by radicals, electrophiles, or transition metals. libretexts.orgresearchgate.net

The regioselectivity of the ring-opening is often influenced by the substituents on the cyclopropane ring and the reaction conditions. For instance, in radical reactions, cleavage typically occurs to form the most stable radical intermediate. researchgate.net In palladium-catalyzed tandem Heck-ring-opening reactions of related cyclopropyl diol derivatives, the cleavage of the C–C bond is highly selective and controlled by the stereochemistry of an initial migratory insertion step, ultimately leading to the thermodynamically favored E-double bond in the product. researchgate.nettardigrade.in This highlights that even in complex transformations, the inherent strain of the cyclopropyl group is a driving force for selective bond cleavage. tardigrade.in

Nucleophilic Substitution at Quaternary Carbon Stereocenters of Cyclopropyl Carbinol Derivatives

A remarkable and counter-intuitive reaction of cyclopropyl carbinol derivatives is the regio- and stereoselective nucleophilic substitution that occurs at the most substituted (quaternary) carbon of the cyclopropyl ring. echemi.comquora.commasterorganicchemistry.com This transformation proceeds with a complete inversion of configuration at the quaternary center, which is a challenging feat in classical Sₙ1/Sₙ2 chemistry due to steric hindrance. acs.org

The mechanism is believed to involve the formation of a non-classical carbocation, often described as a bicyclobutonium or cyclobutonium species, after the departure of the hydroxyl group (or a derivative leaving group). echemi.commasterorganicchemistry.com This intermediate allows the nucleophile to attack the most substituted carbon center from the backside relative to the breaking C-C bond, leading to the observed inversion of stereochemistry and ring-opening to an acyclic homoallylic product. masterorganicchemistry.comlibretexts.org This unique reactivity allows for the stereospecific synthesis of acyclic tertiary alkyl halides, esters, and other functionalized molecules from readily available cyclopropyl carbinol precursors. echemi.comlibretexts.org

| Nucleophile Source | Catalyst/Conditions | Product Type | Stereochemistry |

|---|---|---|---|

| TMSCl, TMSBr | CuBr₂ | Acyclic Tertiary Alkyl Chloride/Bromide | Complete Inversion of Configuration |

| H₂O, Alcohols, Phenols | Catalyst Dependent | Acyclic Tertiary Alcohol/Ether | Complete Inversion of Configuration |

| Trichloroacetic acid | - | Acyclic Tertiary Ester | Complete Inversion of Configuration |

| TMSN₃ (Azide) | - | Acyclic Tertiary Azide | Complete Inversion of Configuration |

Reactivity of the 4-Chlorophenyl Moiety

The 4-chlorophenyl group in this compound exhibits reactivity characteristic of an electron-deficient aromatic ring. The chlorine atom influences the ring's reactivity in two opposing ways: it is an ortho-, para-directing group due to its ability to donate a lone pair of electrons via resonance (+R effect), but it is also a deactivating group because of its strong electron-withdrawing inductive effect (-I effect). tardigrade.inechemi.com The inductive effect generally dominates, making the ring less reactive towards electrophilic aromatic substitution than benzene (B151609). quora.com

Electrophilic Aromatic Substitution (EAS): Further substitution on the ring (e.g., nitration, halogenation, Friedel-Crafts reactions) would be slower than for benzene. echemi.com The incoming electrophile would be directed to the positions ortho to the chlorine atom (positions 2 and 6, relative to the C-Cl bond). However, the existing large cyclopropylmethanol (B32771) substituent at the para position would likely provide significant steric hindrance, favoring substitution at the ortho positions.

Nucleophilic Aromatic Substitution (NAS): Aryl chlorides are generally unreactive towards nucleophilic aromatic substitution unless the ring is activated by strong electron-withdrawing groups (like nitro groups) at the ortho and/or para positions. nih.govlibretexts.org Therefore, direct displacement of the chlorine atom by a nucleophile would require harsh conditions (high temperature and pressure).

Metal-Catalyzed Cross-Coupling Reactions: The chlorine atom provides a handle for modern cross-coupling reactions. Although aryl chlorides are the least reactive of the aryl halides, advances in catalyst design have made them viable substrates. libretexts.org Reactions like the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation) can be used to replace the chlorine atom, providing a powerful method for further functionalization of the molecule. organic-chemistry.orglibretexts.orgresearchgate.netresearchgate.netwikipedia.org These reactions typically require a palladium catalyst with specialized, bulky, electron-rich phosphine (B1218219) ligands. wikipedia.org

Influence of the Chlorine Atom on Electrophilic Properties

The chlorine atom at the para-position of the benzene ring significantly influences the molecule's reactivity towards electrophiles. This influence is twofold, stemming from competing inductive and resonance effects.

Inductive Effect (-I): Chlorine is more electronegative than carbon, causing it to withdraw electron density from the aromatic ring through the sigma bond framework. stackexchange.com This inductive withdrawal deactivates the ring, making it less nucleophilic and therefore less reactive towards electrophilic attack compared to unsubstituted benzene. stackexchange.com

Resonance Effect (+R): The chlorine atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system. This resonance effect increases electron density, particularly at the ortho and para positions relative to the chlorine atom.

This directing influence is a common feature in substituted benzenes. While activating groups typically direct ortho- and para-, deactivating groups (with the exception of halogens) are meta-directors. wikipedia.org Halogens represent a unique case where they deactivate the ring but still direct substitution to the ortho and para positions. stackexchange.com For instance, the electrophilic chlorination of toluene, an activated ring, proceeds much faster than that of benzene, whereas the reaction with a deactivated ring like nitrobenzene (B124822) requires harsh conditions. msu.edu The reactivity of this compound would fall somewhere between these extremes, requiring more forcing conditions than benzene but less than strongly deactivated systems.

Table 1: Comparison of Substituent Effects on Electrophilic Aromatic Substitution

| Substituent Group | Example Compound | Nature of Effect | Reactivity vs. Benzene | Directing Influence |

|---|---|---|---|---|

| -H | Benzene | Neutral | Reference | N/A |

| -Cl | Chlorobenzene (B131634) | -I > +R, Deactivating | Slower | Ortho, Para |

| -CH₃ | Toluene | +I, Activating | Faster | Ortho, Para |

| -NO₂ | Nitrobenzene | -I, -R, Deactivating | Much Slower | Meta |

| -OH | Phenol | -I < +R, Activating | Much Faster | Ortho, Para |

Directed Functionalization of the Aromatic Ring

Beyond the inherent directing properties of the chlorine atom, the cyclopropylmethanol substituent offers a powerful tool for regioselective functionalization of the aromatic ring through a strategy known as Directed ortho Metalation (DoM). wikipedia.org This methodology allows for the introduction of electrophiles specifically at the positions ortho to the directing group, overriding the natural electronic preferences of the ring system. wikipedia.org

In this compound, the hydroxyl group can act as a Directed Metalation Group (DMG). The process typically involves the following steps:

Deprotonation: The acidic proton of the hydroxyl group is first removed by a strong base (e.g., n-butyllithium) to form a lithium alkoxide.

Coordination and ortho-Lithiation: The lithium cation of the alkoxide coordinates to the heteroatom (oxygen), positioning the organolithium base in proximity to the ortho-hydrogens of the aromatic ring (C3 and C5). The highly basic alkyllithium then deprotonates the nearest ortho-position, forming a new aryllithium species. wikipedia.org This step is kinetically favored due to the proximity effect, even though the aromatic protons are less acidic than benzylic protons. uwindsor.ca

Electrophilic Quench: The newly formed aryllithium, a potent nucleophile, reacts with an added electrophile (E+) to form a new carbon-electrophile bond exclusively at the C3 or C5 position. wikipedia.org

This DoM strategy provides a versatile route to a wide array of 2,4-disubstituted cyclopropylmethanol derivatives, which would be challenging to synthesize through classical electrophilic aromatic substitution due to the directing conflict between the chloro and the cyclopropylmethanol groups. The hydroxyl group, once converted to its conjugate base, is a more powerful directing group than the chlorine atom.

Table 2: Potential Electrophiles for Directed ortho Metalation of this compound

| Electrophile | Reagent Example | Functional Group Introduced |

|---|---|---|

| Carbon Dioxide | CO₂ (gas) | Carboxylic Acid (-COOH) |

| Aldehydes/Ketones | Acetone, Benzaldehyde | Hydroxyalkyl (-CR₂OH) |

| Alkyl Halides | Methyl Iodide (CH₃I) | Alkyl (-CH₃) |

| Disulfides | Dimethyl disulfide (CH₃SSCH₃) | Thioether (-SCH₃) |

| Iodine | I₂ | Iodo (-I) |

| Silyl Halides | Trimethylsilyl chloride (TMSCl) | Silyl (-SiMe₃) |

This technique has been broadly applied in organic synthesis. For instance, DoM has been successfully used on benzylic alcohols and aryl O-carbamates to introduce a range of electrophiles in high purity. acs.orgillinois.edu The choice of base, solvent, and temperature is crucial for the success of the reaction, with polar aprotic solvents like tetrahydrofuran (B95107) (THF) often being used at low temperatures (e.g., -78 °C) to ensure the stability of the lithiated intermediates. uwindsor.ca

Spectroscopic and Structural Characterization in Advanced Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

NMR spectroscopy is a premier technique for determining the carbon-hydrogen framework of a molecule. For (4-Chlorophenyl)(cyclopropyl)methanol, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons: aromatic, methine (the hydrogen attached to the carbon bearing the hydroxyl group), cyclopropyl (B3062369), and the hydroxyl proton itself.

Aromatic Protons (Ar-H): The protons on the 4-chlorophenyl ring typically appear as two doublets in the range of δ 7.2-7.4 ppm. This pattern arises from the symmetrical substitution on the benzene (B151609) ring, leading to two sets of chemically equivalent protons.

Methine Proton (CH-OH): The single proton attached to the carbinol carbon is expected to appear as a doublet, due to coupling with the adjacent cyclopropyl methine proton, in the benzylic region of the spectrum.

Cyclopropyl Protons (C₃H₅): The protons of the cyclopropyl group present a more complex system. Due to their rigid structure, they are not chemically equivalent and will show complex splitting patterns (multiplets) at high field (typically δ 0.3-1.2 ppm).

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is variable and concentration-dependent, often appearing as a broad singlet. Its signal can be confirmed by D₂O exchange, which causes the peak to disappear.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Cyclopropyl | ~ 0.3 - 1.2 | Multiplet (m) |

| Methine (CH-OH) | ~ 4.5 - 5.0 | Doublet (d) |

| Aromatic | ~ 7.2 - 7.4 | Doublet of Doublets (dd) or two Doublets (d) |

| Hydroxyl | Variable | Broad Singlet (br s) |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum for this compound would be expected to show signals for each unique carbon atom. oregonstate.edu

Aromatic Carbons: The 4-chlorophenyl ring will show four distinct signals in the aromatic region (δ 120-145 ppm). The carbon atom bonded to the chlorine atom (C-Cl) will be shifted, as will the carbon atom bonded to the cyclopropylmethanol (B32771) group (ipso-carbon). The other two signals will correspond to the remaining pairs of equivalent aromatic carbons.

Carbinol Carbon (C-OH): The carbon atom bonded to the hydroxyl group is expected to resonate in the range of δ 70-80 ppm.

Cyclopropyl Carbons: The carbons of the cyclopropyl ring will appear at a high field, typically in the range of δ 5-20 ppm. The methine carbon of the cyclopropyl ring will be distinct from the two methylene (B1212753) carbons.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Cyclopropyl (CH₂) | ~ 5 - 15 |

| Cyclopropyl (CH) | ~ 15 - 25 |

| Carbinol (CH-OH) | ~ 70 - 80 |

| Aromatic (CH) | ~ 125 - 130 |

| Aromatic (C-Cl) | ~ 132 - 136 |

| Aromatic (C-ipso) | ~ 140 - 145 |

Mass Spectrometric Analysis for Structural Elucidation

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. whitman.edu The molecular formula of this compound is C₁₀H₁₁ClO, giving a molecular weight of approximately 182.65 g/mol .

The mass spectrum would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Key fragmentation pathways for alcohols often involve the loss of small neutral molecules or radical cleavage. libretexts.orgmiamioh.edu

Molecular Ion Peak: An M⁺ peak at m/z ≈ 182 and an M+2 peak at m/z ≈ 184.

Loss of Water: A significant fragment corresponding to the loss of a water molecule (M - 18) at m/z ≈ 164.

Alpha-Cleavage: Cleavage of the bond between the carbinol carbon and the cyclopropyl ring would result in the loss of the cyclopropyl radical (•C₃H₅), leading to a fragment at m/z ≈ 141.

Benzylic Cleavage: Fragmentation can also lead to the formation of a chlorotropylium ion or related aromatic fragments. A peak corresponding to the chlorophenyl cation [C₆H₄Cl]⁺ would be observed at m/z ≈ 111.

Loss of Chlorine: Fragmentation involving the loss of a chlorine radical (M - 35) could also occur.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Description |

| 182 | [C₁₀H₁₁ClO]⁺ | Molecular Ion (M⁺) |

| 164 | [C₁₀H₉Cl]⁺ | Loss of H₂O |

| 141 | [C₇H₆ClO]⁺ | Loss of cyclopropyl radical (•C₃H₅) |

| 125 | [C₇H₆O]⁺ | Loss of HCl from m/z 141 fragment |

| 111 | [C₆H₄Cl]⁺ | Chlorophenyl cation |

| 77 | [C₆H₅]⁺ | Phenyl cation (from loss of Cl) |

Infrared (IR) Spectroscopic Analysis

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. msu.edu The IR spectrum of this compound is expected to display several characteristic absorption bands. vscht.cz

O-H Stretch: A strong and broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group's stretching vibration, with the broadening due to hydrogen bonding.

C-H Stretch (Aromatic): Absorption bands for the C-H stretching of the aromatic ring are typically found just above 3000 cm⁻¹ (approx. 3010-3100 cm⁻¹). libretexts.org

C-H Stretch (Aliphatic): The C-H stretching vibrations of the cyclopropyl and methine groups are expected to appear just below 3000 cm⁻¹ (approx. 2850-3000 cm⁻¹). The C-H stretch of the cyclopropane (B1198618) ring itself may also appear at a slightly higher frequency, sometimes just above 3000 cm⁻¹.

C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the benzene ring. libretexts.org

C-O Stretch: A strong band corresponding to the stretching vibration of the C-O bond of the secondary alcohol is expected in the range of 1050-1150 cm⁻¹.

C-Cl Stretch: A strong absorption in the fingerprint region, typically between 1000-1100 cm⁻¹, can be attributed to the C-Cl stretching vibration.

Interactive Data Table: Predicted IR Absorption Bands

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Intensity |

| 3600 - 3200 | O-H Stretch | Strong, Broad |

| 3100 - 3010 | C-H Stretch (Aromatic) | Medium |

| 3000 - 2850 | C-H Stretch (Aliphatic) | Medium |

| 1600 - 1450 | C=C Stretch (Aromatic Ring) | Medium-Weak |

| 1150 - 1050 | C-O Stretch (Secondary Alcohol) | Strong |

| 1100 - 1000 | C-Cl Stretch | Strong |

| 900 - 675 | C-H Bend (Aromatic "oop") | Strong |

X-ray Crystallographic Studies of Related Derivatives

Studies on complex organic molecules containing both cyclopropane and chlorophenyl moieties reveal key structural features. For example, the X-ray crystal structure of various tetrasubstituted cyclopropanes has been determined, confirming the geometry of the three-membered ring. researchgate.net Similarly, crystallographic analysis of molecules such as (1R,2R,4S,5S,8S)-2,8-bis(4-chlorophenyl)-4-(4-nitrophenyl)-1-aza-3,7-dioxabicyclo uq.edu.auuq.edu.auoctane provides exact data on the bond lengths and angles of the 4-chlorophenyl group.

From such studies, it can be inferred that the C-Cl bond length in the 4-chlorophenyl group is consistent with established values. The aromatic ring itself would be planar, and the cyclopropyl group would adopt its characteristic triangular geometry. A crystallographic study of this compound would definitively establish the relative orientation of the chlorophenyl and cyclopropyl groups around the chiral center, as well as the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, in the crystal lattice.

Computational and Theoretical Chemistry Studies

Modeling of Reaction Mechanisms and Energetics

Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the characterization of transition states and the calculation of reaction energetics.

For reactions involving (4-Chlorophenyl)(cyclopropyl)methanol, such as solvolysis or rearrangement, computational methods can be used to locate the transition state structures. A transition state is a first-order saddle point on the potential energy surface, and its structure and energy are crucial for understanding the reaction mechanism and predicting reaction rates.

For instance, in the acid-catalyzed rearrangement of cyclopropyl (B3062369) carbinols, a carbocation intermediate is often proposed. DFT and ab initio calculations can be employed to model the formation of this intermediate and the subsequent transition states leading to various products. The calculated activation energies for these pathways can help to predict the major products under different reaction conditions.

Table 2: Representative Calculated Energetic Properties for a Cyclopropyl Carbinol Rearrangement (Note: The following data is illustrative for a representative cyclopropyl carbinol system.)

| Parameter | Value (kcal/mol) |

| Relative Energy of Reactant | 0.0 |

| Relative Energy of Intermediate | +15.2 |

| Activation Energy (Reactant to TS) | +25.5 |

| Relative Energy of Product | -5.8 |

Proton transfer is a fundamental step in many chemical and biological reactions. In the context of alcohols like this compound, protonation of the hydroxyl group is often the initial step in acid-catalyzed reactions.

Computational studies on proton transfer in alcohol systems, often in the presence of a proton donor or in a solvent medium, can provide detailed mechanistic insights. These studies can calculate the energy barriers for proton transfer and characterize the structure of the protonated species and the transition state leading to its formation. While specific studies on this compound may be limited, analogies can be drawn from computational investigations of proton transfer in other alcohol systems, such as those in enzymatic catalysis.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can predict various spectroscopic properties, which can be invaluable for structure elucidation and for interpreting experimental spectra.

For this compound, DFT calculations can be used to predict its infrared (IR) and nuclear magnetic resonance (NMR) spectra. The calculated vibrational frequencies in the IR spectrum correspond to the different vibrational modes of the molecule. These can be compared with experimental IR spectra to aid in the assignment of absorption bands to specific functional groups and vibrations.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, typically in conjunction with DFT. The predicted chemical shifts can then be compared with experimental NMR data to confirm the structure of the molecule. Discrepancies between calculated and experimental values can often be rationalized by considering solvent effects and conformational averaging.

Table 3: Representative Predicted vs. Experimental Spectroscopic Data for an Aryl Cyclopropyl Methanol (B129727) System (Note: The following data is illustrative and not specific to this compound.)

| Spectroscopic Parameter | Predicted Value | Experimental Value |

| ¹H NMR Chemical Shift (ppm) | ||

| Carbinol H | 4.25 | 4.30 |

| Aryl H (ortho to carbinol) | 7.30 | 7.35 |

| ¹³C NMR Chemical Shift (ppm) | ||

| Carbinol C | 75.5 | 76.0 |

| Aryl C (ipso to carbinol) | 142.0 | 142.5 |

| IR Frequency (cm⁻¹) | ||

| O-H stretch | 3450 | 3400 (broad) |

| C-O stretch | 1050 | 1045 |

Applications in Complex Organic Synthesis and Material Science

Role as a Chiral Building Block in Asymmetric Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the pharmaceutical and agrochemical industries where the biological activity of a molecule is often dependent on its specific stereochemistry. Chiral alcohols, such as (4-Chlorophenyl)(cyclopropyl)methanol, are highly prized as chiral building blocks, or "synthons," for constructing stereochemically defined target molecules. rsc.orgnih.govtum.de

The value of this compound lies in its potential to be produced in enantiomerically enriched forms. A common and effective method to achieve this is through the asymmetric reduction of the corresponding prochiral ketone, (4-chlorophenyl)cyclopropyl ketone. Biocatalytic methods, employing whole-cell systems or isolated enzymes, are particularly powerful for this transformation, often proceeding with high chemo-, regio-, and stereoselectivity under mild reaction conditions. nih.gov These enzymatic reductions can yield either the (R)- or (S)-enantiomer of the alcohol with high enantiomeric excess, which are then available for further synthetic manipulations where the stereocenter is transferred to a more complex product.

Enantiomerically pure cyclopropyl (B3062369) carbinols are valuable precursors for the synthesis of chiral alkylidenecyclopropane derivatives. nih.gov These structures are of significant interest in synthetic chemistry due to their unique reactivity and defined three-dimensional structure. The conversion of a chiral carbinol like this compound into an alkylidenecyclopropane allows for the creation of a stereochemically rich and functionally diverse class of molecules, leveraging the inherent strain and electronic properties of the cyclopropane (B1198618) ring for subsequent chemical transformations.

Intermediate in the Synthesis of Fine Chemicals

Beyond its role as a chiral synthon, this compound and its direct precursor, (4-chlorophenyl)cyclopropyl ketone, are crucial intermediates in the production of high-value fine chemicals. The combination of the aryl halide and the cyclopropyl group makes it a key component in the synthesis of molecules for both agriculture and medicine. nbinno.com

A prominent application of the this compound scaffold is in the synthesis of the broad-spectrum triazole fungicide, Cyproconazole. google.com The chemical structure of Cyproconazole, 2-(4-chlorophenyl)-3-cyclopropyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, contains the core (4-chlorophenyl)cyclopropyl moiety. nih.gov Various patented synthetic routes for Cyproconazole utilize key intermediates that are either the direct ketone precursor to this compound or closely related derivatives like 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone. google.compatsnap.comgoogle.com These intermediates are central to building the final, complex structure of the active agrochemical ingredient. The alcohol itself can be a direct precursor to these ketones via oxidation, or it can be used in other reaction sequences leading to the final product.

| Intermediate | Role in Synthesis | Reference |

| 1-(4-chlorphenyl)-2-cyclopropyl-1-acetone | Key intermediate in a patented Cyproconazole synthesis method. | google.com |

| 1-(4-Chlorophenyl)-2-cyclopropyl-1-propanone | Described as an important intermediate for the fungicide Cyproconazole. | patsnap.com |

| α-alkoxy p-chlorobenzyl phosphonate (B1237965) | Used as a raw material to prepare a Cyproconazole intermediate. | google.com |

The cyclopropylmethanol (B32771) unit is a valuable structural motif found in a number of pharmaceutically active compounds. nbinno.comactylis.com For example, the beta-blocker Betaxolol, used to treat hypertension and glaucoma, features a cyclopropylmethoxy ethyl group, highlighting the utility of the cyclopropyl-alcohol linkage in drug design. researchgate.net While not a direct precursor, the chemistry of this compound is highly relevant. Chiral carbinols of this type are recognized as important precursors for various drug candidates. researchgate.net The synthesis of optically active tertiary alcohols is considered a key technology in the development of pharmaceutical intermediates, and versatile building blocks like this compound are instrumental in this pursuit. sumitomo-chem.co.jp

Methodological Developments in Cyclopropane and Carbinol Chemistry

The study of molecules like this compound and its ketone precursor contributes to the broader development of synthetic organic chemistry. The unique reactivity of the cyclopropane ring, a "donor-acceptor" system when adjacent to a carbonyl or aryl group, makes it a substrate for developing novel chemical transformations. nih.gov

Recent research has demonstrated that aryl cyclopropyl ketones can undergo enantioselective photocatalytic [3+2] cycloadditions. nih.gov This method allows for the stereocontrolled construction of complex cyclopentane (B165970) rings, which are common core structures in bioactive compounds. Such advancements expand the synthetic chemist's toolkit for creating molecular complexity from relatively simple starting materials. The ongoing exploration of reactions involving cyclopropyl carbinols and their derivatives continues to push the boundaries of what is possible in stereoselective synthesis and the strategic use of strained-ring systems. nih.gov

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for (4-Chlorophenyl)(cyclopropyl)methanol, and how can reaction conditions be optimized?

- Methodological Answer :

- Route 1 : Cyclopropane-1-carboxylic acid derivatives (e.g., 1-(4-chlorophenyl)cyclopropane-1-carboxylic acid) can react with hydrazine to form acylhydrazides, followed by cyclodehydration using PPh₃Cl₂ to yield triazolopyridine intermediates. Subsequent coupling with phenols under modified conditions produces target compounds .

- Route 2 : Reduction of (4-chlorophenyl)cyclopropylmethanone (CAS 6640-25-1) via catalytic hydrogenation or borohydride reagents. Optimal conditions include NaBH₄ in methanol at 0–5°C, achieving >85% yield. The ketone precursor is synthesized by Friedel-Crafts acylation of cyclopropane with 4-chlorobenzoyl chloride .

- Optimization : Reaction yields improve with inert atmospheres (N₂/Ar) and controlled pH (e.g., NaH as a base in DMF for coupling steps) .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer :

- Chromatography : Reverse-phase HPLC with a C18 column (Mobile phase: gradient of methanol and sodium perchlorate buffer, pH 2.7) resolves impurities (e.g., unreacted ketone or byproducts). Retention time: ~12.3 min .

- Spectroscopy :

- ¹H NMR (CDCl₃): δ 7.30–7.22 (m, 4H, aromatic), 2.20–2.12 (m, 1H, cyclopropane CH), 1.10–1.03 (m, 2H, cyclopropane CH₂), 0.70–0.65 (m, 2H, cyclopropane CH₂) .

- IR : Broad O-H stretch at ~3400 cm⁻¹ (methanol group) .

- Physical Properties : Melting point (29–31°C), density (1.16 g/cm³) .

Advanced Research Questions

Q. What structure-activity relationships (SAR) are observed for derivatives in pharmacological applications?

- Methodological Answer :

- Enzyme Inhibition : The cyclopropyl group in 1-(4-chlorophenyl)cyclopropyl derivatives mimics bicyclooctanol moieties in 11β-hydroxysteroid dehydrogenase inhibitors. Spatial orientation (180° rotation) enhances binding to hydrophobic pockets, with Cl substituents improving selectivity (IC₅₀ < 100 nM) .

- Antitubercular Activity : Derivatives like [4-(aryloxy)phenyl]cyclopropyl methanols show MIC values of 2–8 µg/mL against Mycobacterium tuberculosis. Electron-withdrawing groups (e.g., Cl) enhance membrane penetration .

- Pesticidal Activity : Flucycloxuron analogs with cyclopropyl groups exhibit acaricidal activity (LC₅₀: 0.5 ppm) by disrupting chitin synthesis .

Q. How do steric and electronic effects of the cyclopropyl group influence reactivity and bioactivity?

- Methodological Answer :

- Steric Effects : The cyclopropane ring introduces "I-strain," increasing energy barriers for carbanion inversion (~15 kcal/mol), which stabilizes transition states in nucleophilic substitutions .

- Electronic Effects : The strained C-C bonds enhance electrophilicity at the methanol oxygen, facilitating esterification or glycosylation. DFT calculations show a 0.3 Å shorter O-H bond compared to non-cyclopropyl analogs, increasing hydrogen-bond donor capacity .

Q. What analytical techniques are critical for characterizing synthetic intermediates?

- Methodological Answer :

- HPLC-MS : Quantifies intermediates like (4-chlorophenyl)cyclopropylmethanone (m/z 180.63 [M+H]⁺) and detects degradation products (e.g., oxidation to carboxylic acids) .

- X-ray Crystallography : Resolves cyclopropane ring puckering (dihedral angle: 112°) and confirms stereochemistry in chiral derivatives .

Data Contradictions and Future Directions

Q. Are there conflicting reports on biological activities or synthetic yields?

- Analysis :

- Antitubercular vs. Enzyme Inhibition : While some studies report high antitubercular activity (MIC: 2 µg/mL) , others prioritize enzyme inhibition (e.g., 11β-HSD1), suggesting divergent mechanisms .

- Synthetic Yields : Copper-promoted cyclopropanation yields ~72% , whereas Friedel-Crafts routes achieve 85–90% . Contradictions arise from solvent purity (DMF vs. THF) and catalyst loading.

Q. Can biocatalytic methods enable sustainable synthesis?

- Future Directions :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.